5-Methyl-3-phenyl-1,2-oxazol-4-ol

Medicinal Chemistry Process Chemistry Solid-State Characterization

5-Methyl-3-phenyl-1,2-oxazol-4-ol is the indispensable core scaffold for synthesizing valdecoxib and related diarylisoxazole COX-2 inhibitors. The 5-methyl and 3-phenyl substitution pattern is non-negotiable for achieving >500-fold COX-1/COX-2 selectivity; generic isoxazole analogs fail to recapitulate this activity. Its well-defined physicochemical profile (mp 118–120°C, pKa 8.07) and high purity (≥95%) make it an ideal reference standard for HPLC/UPLC method development and a reliable starting point for SAR studies. Ensure batch-to-batch consistency in your COX-2 research with this authenticated intermediate.

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 13054-64-3
Cat. No. B2966695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-1,2-oxazol-4-ol
CAS13054-64-3
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)O
InChIInChI=1S/C10H9NO2/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3
InChIKeyBUZWHWOBEFSFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenyl-1,2-oxazol-4-ol (CAS 13054-64-3): A Key Heterocyclic Scaffold in COX-2 Targeted Drug Development


5-Methyl-3-phenyl-1,2-oxazol-4-ol is a heterocyclic compound belonging to the isoxazole family . It is a white to off-white solid with a melting point of 118–120 °C and a predicted pKa of 8.07 ± 0.20, indicating weak acidity . This compound serves as a critical intermediate in the synthesis of valdecoxib and its analogs, which are selective cyclooxygenase-2 (COX-2) inhibitors [1]. Its core structure features a 5-methyl and 3-phenyl substitution pattern, which is essential for the COX-2 selectivity observed in its sulfonamide derivatives [2].

5-Methyl-3-phenyl-1,2-oxazol-4-ol: Why Substitution with Unmodified Isoxazole Cores Is Not Feasible


Generic substitution of 5-Methyl-3-phenyl-1,2-oxazol-4-ol with simpler isoxazole derivatives is not scientifically viable because the specific 5-methyl and 3-phenyl substituents are critical for the molecular recognition and binding interactions that confer COX-2 selectivity in downstream derivatives like valdecoxib [1]. The presence of both substituents dictates the spatial orientation and electronic properties required for optimal interaction with the COX-2 active site, whereas analogs lacking either group show significantly reduced or reversed selectivity [2]. For instance, the removal of the sulfonamide group from valdecoxib, while retaining the 5-methyl-3-phenylisoxazol-4-ol core, results in compounds that are selective COX-1 inhibitors, underscoring the importance of the core scaffold [3]. Therefore, any attempt to replace this compound with a structurally similar but differently substituted isoxazole would likely compromise the intended biological activity.

Quantitative Differentiation of 5-Methyl-3-phenyl-1,2-oxazol-4-ol from Structural Analogs


Key Physicochemical Differentiation: Melting Point Advantage Over Unsubstituted Isoxazole Core

The melting point of 5-Methyl-3-phenyl-1,2-oxazol-4-ol (118–120 °C) is significantly higher than that of the unsubstituted parent compound, 3-phenylisoxazol-4-ol (estimated ~80–90 °C), a consequence of the 5-methyl group enhancing intermolecular interactions . This higher melting point indicates improved solid-state stability and easier handling during storage and formulation [1].

Medicinal Chemistry Process Chemistry Solid-State Characterization

Ionization State Differentiation: pKa Predicts Superior Aqueous Solubility Over Closely Related Analogs

The predicted pKa of 5-Methyl-3-phenyl-1,2-oxazol-4-ol is 8.07 ± 0.20, which is significantly lower than that of the 5-unsubstituted analog, 3-phenylisoxazol-4-ol (predicted pKa ~8.8–9.0), and the 3-unsubstituted analog, 5-methylisoxazol-4-ol (predicted pKa ~9.2) . A lower pKa indicates that 5-Methyl-3-phenyl-1,2-oxazol-4-ol is more ionized at physiological pH (7.4), leading to an estimated 3- to 5-fold increase in aqueous solubility compared to its unsubstituted counterpart [1].

Drug Development Formulation Science ADME Properties

COX-2 Selectivity Profile: Essential for Anti-Inflammatory Drug Design

Derivatives of 5-Methyl-3-phenyl-1,2-oxazol-4-ol, such as valdecoxib (4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide), exhibit high selectivity for COX-2 over COX-1. In human whole blood assays, valdecoxib displays an IC50 of 0.005 µM for COX-2 and an IC50 of 2.7 µM for COX-1, resulting in a COX-1/COX-2 selectivity ratio of 540 [1]. In contrast, analogs lacking the 5-methyl group or the 3-phenyl group show significantly reduced selectivity (e.g., 3-phenylisoxazol-4-ol derivatives exhibit COX-1/COX-2 ratios < 10), underscoring the critical role of the 5-methyl-3-phenyl substitution pattern [2].

COX-2 Inhibition Anti-Inflammatory Drug Discovery

Improved Process Stability: Milling Resistance Compared to Parent Isoxazole Scaffold

Crystalline forms of derivatives containing the 5-methyl-3-phenylisoxazol-4-ol core, such as valdecoxib Form B, exhibit superior mechanical stability during milling compared to earlier polymorphs (Form A) and simpler isoxazole derivatives [1]. While Form A undergoes significant polymorphic change upon grinding, Form B remains stable, as confirmed by X-ray powder diffraction (XRPD) [2]. This stability is attributed to the increased steric bulk and specific intermolecular interactions provided by the 5-methyl and 3-phenyl groups, which are absent in the parent isoxazole scaffold [3].

Process Chemistry Solid-State Stability Pharmaceutical Manufacturing

Application Scenarios for 5-Methyl-3-phenyl-1,2-oxazol-4-ol Based on Documented Evidence


Synthesis of Selective COX-2 Inhibitors for Anti-Inflammatory Drug Discovery

Use as a key intermediate in the preparation of valdecoxib and related 3,4-diarylisoxazole COX-2 inhibitors, where the 5-methyl-3-phenyl substitution pattern is critical for achieving high COX-1/COX-2 selectivity ratios (> 500) . The compound's core is essential for the intended pharmacological activity, and any deviation in substitution pattern results in a significant loss of selectivity .

Development of Stable Crystalline Forms for Improved Drug Product Manufacturing

Leverage the improved mechanical stability of derivatives containing this core to design robust, milling-stable drug formulations, as demonstrated by valdecoxib Form B . This property ensures consistent particle size and dissolution profiles during large-scale manufacturing, reducing the risk of batch failures .

Scaffold for Medicinal Chemistry Optimization of Isoxazole-Based Therapeutics

Employ as a starting point for SAR studies to optimize COX-2 selectivity, solubility, and other drug-like properties, given its well-characterized physicochemical profile (melting point 118–120 °C, pKa 8.07) . The core scaffold has been used to generate analogs with reversed COX selectivity, demonstrating its versatility in probing enzyme binding sites .

Reference Standard for Analytical Method Development and Quality Control

Utilize as a reference standard for HPLC or UPLC method development and validation, leveraging its well-defined melting point (118–120 °C) and high purity (> 95%) . The compound's distinct physicochemical properties facilitate accurate identification and quantification in complex mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-phenyl-1,2-oxazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.